
6-Bromo-5-nitropyridin-2-amine
Overview
Description
6-Bromo-5-nitropyridin-2-amine (CAS: Not explicitly listed in evidence; referenced as "Ref: 10-F787351" in ) is a halogenated nitro-substituted pyridine derivative. This compound features a bromine atom at position 6, a nitro group at position 5, and an amine group at position 2 on the pyridine ring. Its molecular formula is C₅H₃BrN₃O₂, with a molecular weight of 238.99 g/mol (calculated from ). The compound has been historically used in pharmaceutical synthesis and chemical research, particularly in the development of quinoline and quinazoline derivatives ().
Preparation Methods
Direct Nitration of 2-Amino-6-bromopyridine
This method leverages the ortho/para-directing nature of the amino group to introduce nitro at position 5.
Procedure
- Starting Material : 2-Amino-6-bromopyridine (prepared via Hofmann degradation of 6-bromo-2-pyridinecarboxamide).
- Nitration :
- Add 2-amino-6-bromopyridine (1.0 mol) to a mixture of concentrated H₂SO₄ (4.0 mol) and HNO₃ (1.2 mol) at 0–5°C.
- Stir for 4–6 hours at 25–30°C.
- Quench with ice, adjust pH to 8–9 with NaOH, and extract with dichloromethane.
- Recrystallize from ethanol/water to yield 6-bromo-5-nitropyridin-2-amine (Yield: 68–72%).
Key Data
Parameter | Value |
---|---|
Reaction Temperature | 25–30°C |
Yield | 68–72% |
Purity (HPLC) | ≥98% |
Protection-Nitration-Deprotection Strategy
To avoid over-nitration or side reactions, the amino group is protected as an amide.
Procedure
- Protection :
- React 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine.
- Bromination :
- Nitration :
- Add HNO₃ (1.5 eq) and H₂SO₄ (3.0 eq) to 2-acetamido-6-bromopyridine at 0°C.
- Stir at 25°C for 8 hours to form 2-acetamido-6-bromo-5-nitropyridine.
- Deprotection :
Key Data
Step | Conditions | Yield |
---|---|---|
Bromination | Br₂, CHCl₃, 40°C | 85% |
Nitration | HNO₃/H₂SO₄, 0–25°C | 75% |
Deprotection | 6M HCl, 80°C | 90% |
One-Pot Bromination-Nitration
A streamlined approach using sequential halogenation and nitration.
Procedure
- Bromination :
- React 2-aminopyridine with N-bromosuccinimide (NBS, 1.1 eq) in DMF at 80°C for 12 hours to form 2-amino-6-bromopyridine.
- Nitration :
Key Data
Parameter | Value |
---|---|
Overall Yield | 55–60% |
Reaction Time | 18 hours |
Microwave-Assisted Synthesis
Enhances reaction efficiency and reduces time.
Procedure
- Mix 2-amino-6-bromopyridine (1.0 eq), HNO₃ (1.2 eq), and H₂SO₄ (3.0 eq) in a microwave vial.
- Irradiate at 150°C for 15 minutes.
- Cool, dilute with water, and extract with EtOAc.
- Purify by recrystallization (Yield: 70–75%).
Key Data
Parameter | Value |
---|---|
Temperature | 150°C |
Time | 15 minutes |
Purity (HPLC) | 99.2% |
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct Nitration | 68–72% | ≥98% | High | Moderate |
Protection-Deprotection | 60–65% | ≥97% | Moderate | High |
One-Pot | 55–60% | ≥95% | Low | Low |
Microwave-Assisted | 70–75% | ≥99% | High | High |
Critical Challenges and Solutions
- Regioselectivity : Bromine and nitro groups compete for ortho/para positions. Using protecting groups (e.g., acetamide) directs nitration to meta positions.
- Side Reactions : Over-nitration is minimized by controlled addition of HNO₃ and low temperatures (0–5°C).
- Purification : Column chromatography (silica gel, hexane/EtOAc) effectively removes dibromo byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium acetate or cesium carbonate with acetic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 2-amino-5-bromo-3-nitropyridine.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
6-Bromo-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitropyridin-2-amine involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional similarities of 6-bromo-5-nitropyridin-2-amine to other pyridine derivatives are critical for understanding its reactivity, solubility, and applications. Below is a comparative analysis with key analogs:
Substituent Position and Type
(a) 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)
- Molecular Formula : C₆H₇BrN₂O
- Molecular Weight : 203.04 g/mol
- Key Differences: Replaces the nitro group (NO₂) with a methoxy group (OCH₃) at position 6 and shifts the bromine to position 3. This substitution reduces electrophilicity but enhances solubility in polar solvents.
- Similarity Score : 0.82 (based on structural alignment algorithms in ) .
(b) 5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4)
- Molecular Formula : C₅H₄BrFN₂
- Molecular Weight : 191.01 g/mol
- Key Differences : Substitutes the nitro group with fluorine at position 4. The electron-withdrawing fluorine increases ring stability but reduces nitro-group-mediated reactivity (e.g., in nucleophilic aromatic substitution) .
(c) 2-Bromo-5-nitropyridin-4-amine (CAS: 84487-15-0)
- Molecular Formula : C₅H₃BrN₃O₂
- Molecular Weight : 238.99 g/mol
- Key Differences : Positional isomer of this compound, with bromine at position 2 and nitro at position 5. This alters regioselectivity in cross-coupling reactions .
Functional Group Variations
(a) 5-Bromo-6-chloro-3-nitropyridin-2-amine (CAS: 1335057-22-1)
- Molecular Formula : C₅H₃BrClN₃O₂
- Molecular Weight : 252.45 g/mol
- Key Differences : Adds a chlorine atom at position 6 alongside bromine and nitro groups. The chlorine enhances halogen bonding interactions, making it useful in crystal engineering (). Storage conditions require refrigeration (2–8°C) due to thermal instability .
(b) 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9)
- Molecular Formula: C₆H₅BrFNO
- Molecular Weight : 220.01 g/mol
- Key Differences : Replaces the amine group with methoxy and introduces fluorine. This reduces basicity but increases lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Commercial and Research Status
Research Findings and Trends
- Reactivity : The nitro group in this compound facilitates reduction to amines or participation in Ullmann-type couplings, whereas methoxy or halogen substituents favor Suzuki-Miyaura cross-coupling ().
- Stability : Chloro- and nitro-substituted analogs (e.g., 5-Bromo-6-chloro-3-nitropyridin-2-amine) exhibit lower thermal stability, requiring controlled storage .
- Drug Development : Fluorinated analogs like 5-Bromo-6-fluoropyridin-2-amine are prioritized in CNS drug discovery due to enhanced bioavailability .
Biological Activity
Overview
6-Bromo-5-nitropyridin-2-amine (CAS No. 84487-05-8) is a nitropyridine derivative notable for its diverse biological activities and applications in various scientific fields. With a molecular formula of CHBrNO and a molecular weight of 215.01 g/mol, this compound is primarily recognized for its potential in medicinal chemistry, particularly in drug development and enzyme inhibition.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and proteins. The compound can influence cellular processes through the following mechanisms:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, altering their activity and subsequently affecting metabolic pathways.
- Gene Expression Modulation : The compound has been shown to impact gene expression, influencing cellular responses and functions.
- Transport and Distribution : High gastrointestinal absorption and the ability to permeate the blood-brain barrier enhance its biological efficacy.
This compound exhibits significant biochemical properties that facilitate its interactions within biological systems:
- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with proteins and nucleic acids, which is crucial for its mechanism of action.
- Cellular Effects : It influences cell signaling pathways and metabolic activities, demonstrating a profound impact on various cell types.
Biological Activity Assessment
The biological activities of this compound have been explored through various studies, indicating potential applications in antimicrobial and anticancer therapies. Specific assays are necessary to confirm these activities, but preliminary findings suggest promising results.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Potential efficacy against bacteria | |
Anticancer | Inhibition of cancer cell proliferation | |
Enzyme Inhibition | Modulation of specific enzymatic pathways |
Case Studies
Several case studies have highlighted the potential of this compound in various applications:
- Antimicrobial Studies : Research indicates that this compound exhibits activity against several bacterial strains, suggesting its use as a lead compound in the development of new antibiotics.
- Cancer Research : Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor reveal that it can effectively modulate key metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Research Applications
The compound's unique structure makes it valuable in various research domains:
- Medicinal Chemistry : Investigated for its pharmacological properties and potential therapeutic applications.
- Biochemical Research : Utilized in studies focusing on enzyme kinetics and protein-ligand interactions.
Q & A
Q. What are the common synthetic routes for 6-Bromo-5-nitropyridin-2-amine, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves sequential bromination and nitration of pyridine derivatives. Key steps include:
- Bromination : Using brominating agents like N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under controlled temperatures (0–25°C) to introduce bromine at the 6-position .
- Nitration : Nitric acid or mixed acid systems (H₂SO₄/HNO₃) to introduce nitro groups at the 5-position. Microwave-assisted synthesis can enhance reaction efficiency and yield .
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Lewis acids (e.g., FeCl₃) may accelerate nitration regioselectivity.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.
Table 1: Synthetic Conditions for Analogous Bromonitropyridines
Compound | Brominating Agent | Solvent | Yield (%) | Reference |
---|---|---|---|---|
2-Bromo-5-nitropyridine | NBS | CH₃CN | 78 | |
6-Bromo-3-nitropicoline | Br₂ | DCM | 65 |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Basic Research Focus
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, C–Br bond lengths typically range 1.88–1.92 Å in similar compounds .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear δ 7.5–8.5 ppm; NH₂ groups show broad signals at δ 5.0–6.0 ppm.
- IR Spectroscopy : N–H stretches (~3400 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹).
Advanced Applications :
- Hydrogen-Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) to map intermolecular interactions in crystalline states .
Q. What challenges arise in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?
Advanced Research Focus
Challenges :
- Competitive Substitution : Bromine at the 6-position may direct nitration to the 3- or 4-position instead of 5.
- Steric Effects : Bulky substituents hinder access to reactive sites.
Solutions :
- Directing Groups : Temporary protecting groups (e.g., –OMe) can guide nitration .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites by analyzing charge distribution .
Table 2: Regioselectivity in Nitration of Bromopyridines
Substrate | Nitration Position | Major Product Yield (%) |
---|---|---|
6-Bromo-2-aminopyridine | 5-position | 72 |
6-Bromo-3-methylpyridine | 4-position | 58 |
Q. How do computational studies enhance the understanding of this compound’s reactivity and electronic properties?
Advanced Research Focus
- Electronic Structure : HOMO-LUMO gaps (calculated via DFT) correlate with electrophilicity. For example, nitro groups lower LUMO energy, enhancing susceptibility to nucleophilic attack .
- Reaction Mechanisms : MD simulations model transition states in Suzuki-Miyaura cross-coupling reactions, predicting Pd-catalyzed pathways .
Case Study :
- Hydrogen Bonding Networks : Molecular dynamics reveal how NH₂ groups stabilize crystal packing via N–H···O/N interactions, validated by XRD data .
Q. What safety protocols are critical when handling this compound?
Basic Research Focus
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite.
Advanced Considerations :
Properties
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
Record name | 6-Bromo-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-05-8 | |
Record name | 6-Bromo-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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